molecular formula C24H23ClN2O2 B11687114 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide

Cat. No.: B11687114
M. Wt: 406.9 g/mol
InChI Key: XDXHLNOZUHROHB-UHFFFAOYSA-N
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Description

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a benzamido group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-aminophenyl-2-chlorobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Studied for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butyl and chlorobenzamide moieties contribute to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C24H23ClN2O2/c1-24(2,3)17-10-8-16(9-11-17)22(28)26-18-12-14-19(15-13-18)27-23(29)20-6-4-5-7-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29)

InChI Key

XDXHLNOZUHROHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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